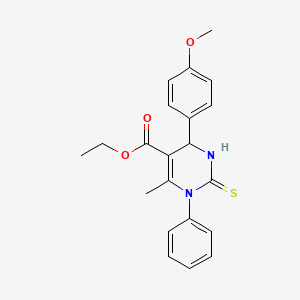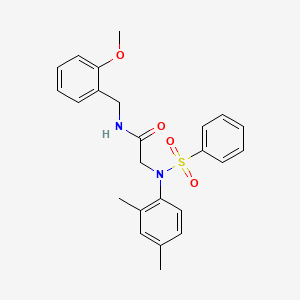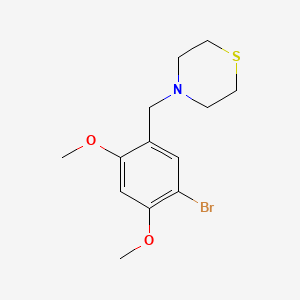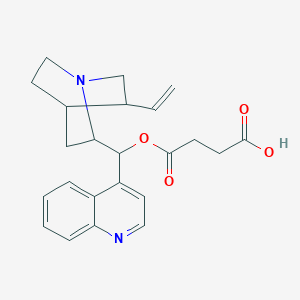![molecular formula C14H16N4O2S B5006844 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting topic for further investigation.
Mecanismo De Acción
The mechanism of action of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, in cancer treatment, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer treatment, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to the tumor. In anti-inflammatory studies, it has been found to reduce the production of inflammatory cytokines and enzymes. In antifungal studies, it has been found to inhibit the growth of fungal strains by disrupting their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments include its unique chemical structure, which makes it a potential therapeutic agent for various diseases. Additionally, this compound has been successfully synthesized in many labs, and its synthesis method is well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment, anti-inflammatory studies, and antifungal studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other future directions include investigating its potential as a drug delivery system and its potential for use in combination therapy with other drugs. Overall, there is much potential for future research on this compound, and it is an exciting topic for scientific investigation.
Métodos De Síntesis
The synthesis of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine involves the reaction of morpholine with 4-phenyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in various scientific publications and has been successfully replicated in many labs.
Aplicaciones Científicas De Investigación
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, where it has been found to reduce inflammation in various animal models. Additionally, it has been studied for its potential as an antifungal agent, where it has been found to inhibit the growth of various fungal strains.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-16-15-11-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKVTWPFBDAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5006773.png)
![17-(4-methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5006779.png)
![5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006791.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)
![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)